molecular formula C11H8ClFN2O2 B13715305 Methyl 2-Chloro-6-fluoroquinazoline-4-acetate

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate

Katalognummer: B13715305
Molekulargewicht: 254.64 g/mol
InChI-Schlüssel: UPLCQPQUQJHARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the quinazoline ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline.

    Formation of Quinazoline Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the quinazoline core.

    Esterification: The resulting quinazoline intermediate is then esterified using methyl chloroacetate under basic conditions to yield this compound.

Industrial production methods often employ optimized reaction conditions, including the use of catalysts and controlled temperatures, to enhance yield and purity.

Analyse Chemischer Reaktionen

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms in the quinazoline ring.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives.

    Industrial Applications: It is employed in the development of agrochemicals and dyes due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as:

    2-Chloro-6-fluoroquinazoline: Lacks the ester group, leading to different reactivity and applications.

    4-Chloro-6-fluoroquinazoline: Differently substituted, affecting its chemical behavior and biological activity.

The presence of the ester group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.

Eigenschaften

Molekularformel

C11H8ClFN2O2

Molekulargewicht

254.64 g/mol

IUPAC-Name

methyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-4-6(13)2-3-8(7)14-11(12)15-9/h2-4H,5H2,1H3

InChI-Schlüssel

UPLCQPQUQJHARR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.